

# An In-depth Technical Guide on the Thermodynamic Properties of Methyl Cyanate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties of **methyl cyanate** ( $\text{CH}_3\text{OCN}$ ). Due to the limited availability of experimental data for this specific isomer, this guide relies heavily on computational studies and provides comparative data for its more stable and well-documented isomer, methyl isocyanate ( $\text{CH}_3\text{NCO}$ ).

## Introduction to Methyl Cyanate

**Methyl cyanate** is an organic compound with the chemical formula  $\text{C}_2\text{H}_3\text{NO}$ . It is a structural isomer of the more commonly known methyl isocyanate. The arrangement of atoms in **methyl cyanate**, with the oxygen atom bridging the methyl and cyanide groups, results in different chemical and physical properties compared to its isocyanate counterpart. Understanding the thermodynamic properties of **methyl cyanate** is crucial for researchers in fields such as theoretical chemistry, reaction kinetics, and potentially for professionals in drug development who may encounter or synthesize related chemical structures.

## Computational and Comparative Thermodynamic Data

Detailed experimental thermodynamic data for **methyl cyanate**, such as its standard enthalpy of formation, standard molar entropy, and heat capacity, are not readily available in the

scientific literature. However, computational studies have provided valuable insights into its stability and structure relative to its isomers.

A significant theoretical study characterized four isomers of  $C_2H_3NO$  using explicitly correlated coupled cluster methods (CCSD(T)-F12), providing accurate rotational and rovibrational parameters.<sup>[1]</sup> The tables below summarize the key findings from this and other sources.

Table 1: Calculated Relative Energies and Structural Parameters of  $C_2H_3NO$  Isomers<sup>[1]</sup>

Isomer	Chemical Formula	Relative Energy (kJ/mol)	Key Structural Parameters (Distances in Å, Angles in degrees)
Methyl Isocyanate	$CH_3NCO$	0.0 (most stable)	$r(N=C) = 1.213$ , $r(C=O) = 1.165$ , $\angle(CNC) = 140.1$
Methyl Cyanate	$CH_3OCN$	+108.8	$r(O-C) = 1.418$ , $r(C\equiv N) = 1.159$ , $\angle(COC) = 113.8$
Methyl Fulminate	$CH_3ONC$	+292.0	$r(O-N) = 1.408$ , $r(N=C) = 1.189$ , $\angle(CON) = 109.8$
Acetonitrile N-oxide	$CH_3CNO$	+149.4	$r(C-C) = 1.458$ , $r(C=N) = 1.272$ , $r(N=O) = 1.218$

Table 2: Experimental Thermodynamic Properties of Methyl Isocyanate (for comparison)

Property	Value	Units
Standard Enthalpy of Formation ( $\Delta_f H^\ominus_{298}$ )	-92.0	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Enthalpy of Combustion ( $\Delta_c H^\ominus_{298}$ )	-1127.5	$\text{kJ}\cdot\text{mol}^{-1}$
Molar Mass	57.051	$\text{g}\cdot\text{mol}^{-1}$
Boiling Point	38.3–41 °C	
Melting Point	-45 °C	

## Methodologies for Property Determination

The primary source of data for **methyl cyanate** comes from computational chemistry. The following section details the methodology employed in the key theoretical study that provides the most reliable information to date.

Objective: To determine the relative stabilities and structural parameters of  $\text{C}_2\text{H}_3\text{NO}$  isomers, including **methyl cyanate**.

Methodology:

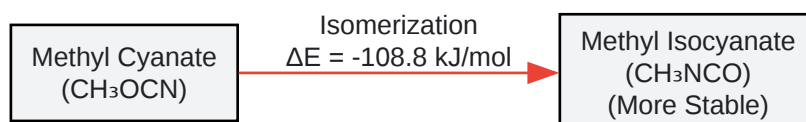
- Electronic Structure Calculations:
  - The calculations were performed using explicitly correlated coupled cluster methods with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)-F12).
  - The augmented correlation-consistent polarized valence triple zeta (aug-cc-pVTZ) basis set was employed.
  - These high-level ab initio methods are known to provide very accurate results for rotational and torsional parameters.
- Geometry Optimization:

- The molecular geometries of **methyl cyanate** and its isomers were optimized to find the lowest energy conformations.
- The optimized structures provided key bond lengths and angles.
- Energy Calculations:
  - Single-point energy calculations were performed on the optimized geometries to determine the total electronic energy of each isomer.
  - The relative energies were then calculated by taking the difference in total energy between each isomer and the most stable isomer (methyl isocyanate).
- Spectroscopic Parameter Calculation:
  - Second-order perturbation theory was used to determine anharmonic frequencies and rovibrational constants.
  - A variational procedure was employed to explore the far-infrared region for species exhibiting non-rigidity.

This computational approach provides a robust framework for characterizing molecules for which experimental data is scarce.

## Isomerization and Relative Stability

The computational results clearly indicate that **methyl cyanate** is significantly less stable than its isomer, methyl isocyanate, by 108.8 kJ/mol.<sup>[1]</sup> This large energy difference suggests that **methyl cyanate** can readily isomerize to methyl isocyanate. This relationship is a critical aspect of the chemistry of **methyl cyanate**.



[Click to download full resolution via product page](#)

Caption: Isomerization of **methyl cyanate** to the more stable methyl isocyanate.

## Conclusion

The thermodynamic properties of **methyl cyanate** are not well-characterized experimentally. However, high-level computational studies provide crucial insights into its structure and stability. It is a significantly less stable isomer of methyl isocyanate, with a calculated energy difference of 108.8 kJ/mol.<sup>[1]</sup> For researchers and professionals working with C<sub>2</sub>H<sub>3</sub>NO isomers, it is important to be aware of this instability and the potential for isomerization. Further experimental work is needed to fully elucidate the thermodynamic properties of **methyl cyanate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Methyl Cyanate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214872#thermodynamic-properties-of-methyl-cyanate\]](https://www.benchchem.com/product/b1214872#thermodynamic-properties-of-methyl-cyanate)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)